molecular formula C8H9NO2 B091404 4-Ethylnitrobenzene CAS No. 100-12-9

4-Ethylnitrobenzene

Cat. No. B091404
CAS RN: 100-12-9
M. Wt: 151.16 g/mol
InChI Key: RESTWAHJFMZUIZ-UHFFFAOYSA-N
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Description

4-Ethylnitrobenzene, also known as 1-ethyl-4-nitrobenzene or 4-nitroethylbenzene, is a chemical compound with the molecular formula C8H9NO2 . It is used as a pharmaceutical intermediate .


Molecular Structure Analysis

The molecular structure of 4-Ethylnitrobenzene consists of a total of 20 bonds. There are 11 non-H bonds, 8 multiple bonds, 2 rotatable bonds, 2 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 nitro group (aromatic) .


Chemical Reactions Analysis

While specific chemical reactions involving 4-Ethylnitrobenzene are not detailed in the search results, it’s known that similar compounds can undergo nucleophilic aromatic substitution reactions . Additionally, 4-ethylnitrobenzene can be oxidized to 4-nitroacetophenone in a solvent-free and environment-friendly process promoted by metalloporphyrins .


Physical And Chemical Properties Analysis

4-Ethylnitrobenzene is a liquid at 20°C . It has a molecular weight of 151.17 , a density of 1.118 , a melting point of -18°C , a boiling point of 242°C , and a flash point of 117°C . Its refractive index is 1.54 .

Scientific Research Applications

Catalysis in Selective Hydrogenation

4-Ethylnitrobenzene: is used as a substrate in the selective hydrogenation process. Researchers have developed catalysts that can selectively hydrogenate nitro compounds like 3-nitrostyrene to produce 3-ethylnitrobenzene, which is closely related to 4-ethylnitrobenzene. These catalysts are designed to be highly active, selective, and stable, making them suitable for the production of intermediates for dyes, pharmaceuticals, flavors, agrochemicals, and polymers .

Synthesis of Pharmaceutical Intermediates

The compound serves as a key raw material in the synthesis of broad-spectrum antibacterial antibiotics such as chloramphenicol and synmycin. The synthesis process benefits from methods that ensure continuous and stable operation, high production efficiency, and improved safety .

Oxidation Reactions

4-Ethylnitrobenzene: is involved in selective aerobic oxidation reactions. Metalloporphyrins have been used to promote the oxidation of 4-ethylnitrobenzene to 4-nitroacetophenone, a compound with various applications in organic synthesis .

Safety and Hazards

4-Ethylnitrobenzene is harmful to aquatic life . It may cause skin, eye, and respiratory tract irritation . It’s advised to avoid contact with skin and eyes, avoid formation of dust and aerosols, and avoid release to the environment .

Relevant Papers One paper discusses an efficient and practical aerobic oxidation of benzylic methylenes by recyclable N-hydroxyimide . Another paper presents a solvent-free and environment-friendly process for the oxidation of 4-ethylnitrobenzene to 4-nitroacetophenone promoted by metalloporphyrins .

properties

IUPAC Name

1-ethyl-4-nitrobenzene
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InChI

InChI=1S/C8H9NO2/c1-2-7-3-5-8(6-4-7)9(10)11/h3-6H,2H2,1H3
Source PubChem
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InChI Key

RESTWAHJFMZUIZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCC1=CC=C(C=C1)[N+](=O)[O-]
Source PubChem
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Molecular Formula

C8H9NO2
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DSSTOX Substance ID

DTXSID9059206
Record name Benzene, 1-ethyl-4-nitro-
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Molecular Weight

151.16 g/mol
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Physical Description

Clear yellow liquid; [Sigma-Aldrich MSDS]
Record name 4-Ethylnitrobenzene
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Vapor Pressure

0.02 [mmHg]
Record name 4-Ethylnitrobenzene
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Product Name

4-Ethylnitrobenzene

CAS RN

100-12-9
Record name 1-Ethyl-4-nitrobenzene
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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Q & A

Q1: What are the catalytic applications of 4-ethylnitrobenzene?

A: While 4-ethylnitrobenzene itself might not act as a catalyst, research highlights its use as a substrate in catalytic oxidation reactions. Specifically, metalloporphyrins have been investigated for their ability to selectively oxidize 4-ethylnitrobenzene to 4-nitroacetophenone using oxygen as an oxidant. [] The choice of the metal center (e.g., Fe(III), Mn(II)) and substituents on the porphyrin ring significantly influences the catalytic activity and selectivity of the reaction. []

Q2: How does 4-ethylnitrobenzene behave in supercritical fluids?

A: Studies have investigated the thermochromic shifts of 4-ethylnitrobenzene in supercritical carbon dioxide (CO2). [] Similar to solvatochromic shifts observed under isothermal conditions, thermochromic shifts were also observed as a function of density in supercritical CO2. [] Interestingly, at constant density, a minor thermochromic shift (approximately 400 cm-1) was detected for 4-ethylnitrobenzene in supercritical CO2. [] This research provides valuable insights into the behavior of 4-ethylnitrobenzene in non-traditional solvent environments.

Q3: Are there any environmental concerns associated with 4-ethylnitrobenzene?

A: While specific ecotoxicological data for 4-ethylnitrobenzene might be limited, research highlights an optimized process for its production that aims to minimize environmental impact. [] This method focuses on reducing water pollution by using separate acid at high temperatures, implementing wastewater circulation, and employing alkali water to dissolve solid alkali during processing. [] This approach underscores the importance of environmentally responsible practices in the synthesis and utilization of 4-ethylnitrobenzene.

Q4: What is the role of 4-ethylnitrobenzene in material science?

A: Research indicates that 4-ethylnitrobenzene can influence interfacial charge formation in polyethylene laminates. [] Specifically, its presence has been shown to decrease interfacial charge, unlike silicone oil, which enhances its formation. [] This understanding of how 4-ethylnitrobenzene impacts interfacial properties is crucial for developing and optimizing materials with specific electrical characteristics.

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